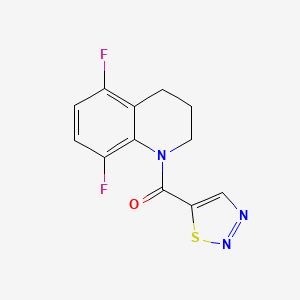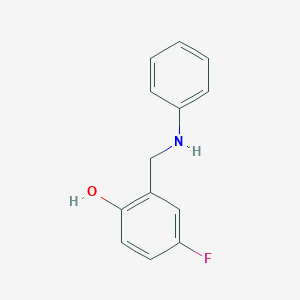![molecular formula C13H14N2O B7624823 3-[[(5-Methylpyridin-2-yl)amino]methyl]phenol](/img/structure/B7624823.png)
3-[[(5-Methylpyridin-2-yl)amino]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[(5-Methylpyridin-2-yl)amino]methyl]phenol is an organic compound that features a phenol group substituted with a 5-methylpyridin-2-ylamino methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(5-Methylpyridin-2-yl)amino]methyl]phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the condensation of phenol derivatives with 5-methylpyridin-2-ylamine in the presence of suitable catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-[[(5-Methylpyridin-2-yl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenol and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles like alkyl halides and amines are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amines, alcohols, and substituted phenols and pyridines.
Applications De Recherche Scientifique
3-[[(5-Methylpyridin-2-yl)amino]methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-[[(5-Methylpyridin-2-yl)amino]methyl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-methylpyridine: This compound shares a similar pyridine structure but lacks the phenol group.
2-Amino-5-methylpyridine: Another related compound with a similar pyridine ring but different substitution pattern.
5-Amino-2-methylpyridine: Similar in structure but with an amino group instead of the phenol group.
Uniqueness
3-[[(5-Methylpyridin-2-yl)amino]methyl]phenol is unique due to the presence of both the phenol and 5-methylpyridin-2-ylamino methyl groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
3-[[(5-methylpyridin-2-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-5-6-13(14-8-10)15-9-11-3-2-4-12(16)7-11/h2-8,16H,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGBFGOPIUNSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NCC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(5-Chloro-2-fluorophenyl)methylsulfonyl]pyrrolidine](/img/structure/B7624744.png)
![tert-butyl N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]carbamate](/img/structure/B7624750.png)



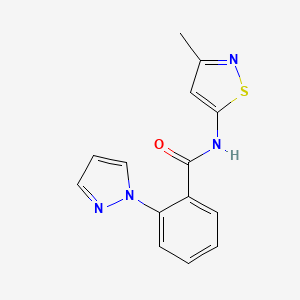
![1-(3,4-difluorophenyl)-N-methyl-N-[[5-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]methyl]methanamine](/img/structure/B7624787.png)
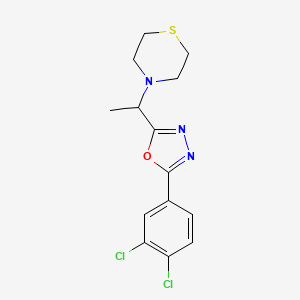
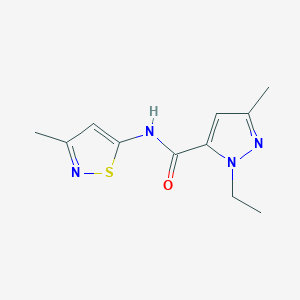
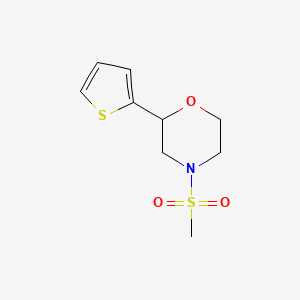
![N-[1-(3-cyanophenyl)ethyl]-3-pyridin-3-yloxypyrrolidine-1-carboxamide](/img/structure/B7624799.png)
![2-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]phenyl]-2-methylpropanenitrile](/img/structure/B7624804.png)
